methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate
Description
Methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate (CAS: 1001499-95-1) is a pyrazole-based ester compound featuring a 2,6-dimethoxyphenoxymethyl substituent. Its molecular formula is C₁₄H₁₆N₂O₅ (based on structural analysis and recent data ), with a molecular weight of 292.29 g/mol (calculated from formula). The compound is characterized by a pyrazole core substituted with a methyl ester group at position 3 and a 2,6-dimethoxyphenoxymethyl group at position 1 (Figure 1). It is utilized in pharmaceutical and agrochemical research, particularly as a precursor or intermediate in synthesizing bioactive molecules .
Properties
IUPAC Name |
methyl 1-[(2,6-dimethoxyphenoxy)methyl]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-18-11-5-4-6-12(19-2)13(11)21-9-16-8-7-10(15-16)14(17)20-3/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVPOMNKONHEQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCN2C=CC(=N2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801168312 | |
| Record name | Methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801168312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001499-95-1 | |
| Record name | Methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001499-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801168312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Phenoxy Methyl Group: The phenoxy methyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrazole derivative with 2,6-dimethoxyphenol in the presence of a suitable base such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the ester group, converting them into corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Bases like sodium hydride or potassium carbonate are commonly used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate has been investigated for its potential anticancer properties. Studies suggest that pyrazole derivatives can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives exhibited cytotoxic effects on breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism involved the inhibition of key signaling pathways associated with cell proliferation and survival .
2. Anti-inflammatory Activity
Research indicates that this compound may possess anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.
Case Study : In a study published in Bioorganic & Medicinal Chemistry Letters, a series of pyrazole derivatives were synthesized and evaluated for their COX inhibitory activity, showing promising results for the development of anti-inflammatory drugs.
Agrochemical Applications
1. Herbicides
The compound's structure suggests potential use as a herbicide due to its ability to interact with plant growth regulators. Research into similar compounds has shown that pyrazole derivatives can effectively inhibit the growth of certain weed species.
Case Study : A study in Pesticide Biochemistry and Physiology reported that certain pyrazole-based herbicides effectively controlled weed populations while minimizing damage to crops, indicating a promising avenue for agricultural applications .
Material Science Applications
1. Polymer Chemistry
this compound can be utilized as a building block in polymer synthesis. Its unique chemical structure allows for the modification of polymer properties, enhancing thermal stability and mechanical strength.
Case Study : Research published in Macromolecules highlighted the incorporation of pyrazole derivatives into polyurethanes, resulting in materials with improved thermal properties and mechanical resilience .
Summary of Applications
Mechanism of Action
The mechanism of action of methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. The methoxy groups can enhance its binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound is compared below with three structurally related pyrazole derivatives (Table 1):
Key Observations:
Functional Group Impact: The carboxylic acid derivative (C₁₃H₁₄N₂O₅) lacks the methyl ester, increasing polarity and reducing lipophilicity compared to the target compound. This affects solubility and bioavailability . The 7-chloroquinolinyl analog (C₂₃H₁₈ClN₃O₄) incorporates a bulky aromatic substituent, enhancing π-π stacking interactions in receptor binding. This modification is linked to improved bioactivity in neurotensin receptor studies . Simpler pyrazole esters (e.g., C₅H₆N₂O₂) lack the dimethoxyphenoxy group, resulting in reduced steric hindrance and lower molecular complexity .
Synthetic Routes: The target compound is synthesized via multistep routes involving LiAlH₄ reduction and MnO₂ oxidation of intermediates, as seen in neurotensin ligand studies . In contrast, simpler pyrazole esters (e.g., methyl 1H-pyrazole-3-carboxylate) are commercially available and synthesized via direct esterification .
Solubility and Stability:
- The dimethoxyphenoxy group in the target compound enhances lipophilicity (logP ~2.8 estimated), favoring membrane permeability but reducing aqueous solubility.
- The carboxylic acid derivative (C₁₃H₁₄N₂O₅) is more water-soluble due to ionization at physiological pH .
Biological Activity
Methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate (CAS No. 1001499-95-1) is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H16N2O5
- Molecular Weight : 292.29 g/mol
- Purity : 97% .
The compound features a pyrazole ring substituted with a methoxyphenoxy group, which is crucial for its biological activity.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study highlighted the effectiveness of various pyrazole compounds against BRAF(V600E) mutations, which are common in melanoma. The compound's ability to inhibit cancer cell proliferation was attributed to its interaction with specific protein targets involved in tumor growth and survival pathways .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been studied extensively. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory disorders. The methoxy groups in the structure are believed to enhance its anti-inflammatory effects by modulating signaling pathways .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole ring and substituents can significantly affect potency:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased antitumor activity |
| Variation in methoxy groups | Enhanced anti-inflammatory effects |
| Alteration in carboxylate position | Changes in antimicrobial efficacy |
Case Studies
- Antitumor Efficacy : In a study involving human melanoma cells, this compound showed a dose-dependent inhibition of cell growth with an IC50 value comparable to established chemotherapeutics .
- Anti-inflammatory Mechanism : Research demonstrated that the compound reduced nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), indicating a strong anti-inflammatory effect .
- Antimicrobial Testing : A series of tests against common bacterial strains revealed that this pyrazole derivative had a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as an alternative therapeutic agent .
Q & A
Q. Basic
- 1H/13C NMR : Essential for confirming the pyrazole ring substitution pattern and methoxy group integration. For example, pyrazole protons typically resonate at δ 6.5–7.5 ppm, while methoxy groups appear at δ 3.7–3.9 ppm .
- IR Spectroscopy : Detect carbonyl (C=O) stretching (~1700 cm⁻¹) and ether (C-O-C) bonds (~1250 cm⁻¹).
- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+) .
- X-ray Crystallography (if crystals form): Resolve dihedral angles between aromatic rings (e.g., pyrazole and dimethoxyphenyl rings) for structural validation .
How can reaction yields be optimized during synthesis?
Q. Advanced
- Catalyst Screening : Test palladium or copper catalysts for coupling steps. For example, Pd(OAc)₂ improves aryl ether bond formation .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution reactivity.
- Temperature Control : Maintain 60–80°C for esterification to avoid side reactions.
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to protect reactive hydroxyls during phenoxy substitution .
Data-Driven Approach : Design a factorial experiment (e.g., varying solvent, catalyst, temperature) and analyze yields via ANOVA .
How should contradictions in spectroscopic data be resolved during characterization?
Q. Advanced
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts).
- Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials or hydrolyzed esters) .
- Crystal Structure Analysis : If X-ray data conflicts with NMR (e.g., unexpected dihedral angles), re-examine tautomeric forms or rotational conformers .
Example : In a related pyrazole derivative, conflicting NOESY and X-ray data were resolved by identifying dynamic conformational changes in solution .
What safety precautions are necessary when handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- First Aid : For skin contact, rinse with water for 15+ minutes; for eye exposure, irrigate with saline solution .
Note : While specific toxicity data is unavailable for this compound, analogous pyrazole esters show low acute toxicity but may decompose into hazardous gases (e.g., CO, HCl) under heat .
How can the compound’s stability under various storage conditions be analyzed?
Q. Advanced
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via HPLC.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., >150°C for similar esters) .
- Light Sensitivity : Expose to UV light (254 nm) and track photodegradation products via LC-MS.
Documentation : Record changes in color, crystallinity, or solubility as stability indicators .
What computational methods aid in predicting the compound’s reactivity?
Q. Advanced
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reaction sites (e.g., electrophilic aromatic substitution on the pyrazole ring).
- Molecular Docking : Screen for binding affinity with biological targets (e.g., enzymes inhibited by pyrazole derivatives) .
- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
What are common impurities in this compound, and how are they removed?
Q. Basic
- Byproducts : Unreacted phenoxy precursors or ester hydrolysis products.
- Purification Methods :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
